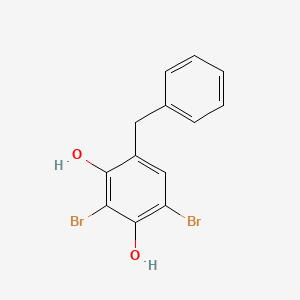

2,6-Dibromo-4-benzylresorcinol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

63992-59-6 |

|---|---|

Molecular Formula |

C13H10Br2O2 |

Molecular Weight |

358.02 g/mol |

IUPAC Name |

4-benzyl-2,6-dibromobenzene-1,3-diol |

InChI |

InChI=1S/C13H10Br2O2/c14-10-7-9(12(16)11(15)13(10)17)6-8-4-2-1-3-5-8/h1-5,7,16-17H,6H2 |

InChI Key |

RDTWEWXCMORDTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C(=C2O)Br)O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dibromo 4 Benzylresorcinol and Its Precursors

Strategies for Regioselective Halogenation of Resorcinol (B1680541) Systems

The resorcinol nucleus is highly activated towards electrophilic aromatic substitution due to the two strongly electron-donating hydroxyl groups. This high reactivity makes regioselective bromination a significant synthetic challenge, as reactions can readily lead to mixtures of mono-, di-, and even tri-brominated products. The positions ortho and para to the hydroxyl groups (C2, C4, and C6) are all highly susceptible to electrophilic attack.

Direct bromination of a 4-substituted resorcinol, such as 4-benzylresorcinol, is the most straightforward approach to 2,6-Dibromo-4-benzylresorcinol. The key to this transformation is the selection of an appropriate brominating agent and reaction conditions to favor substitution at the C2 and C6 positions while avoiding substitution at other sites or side-reactions.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of activated aromatic rings under milder conditions compared to elemental bromine. masterorganicchemistry.com For phenols, the selectivity of NBS can be influenced by the solvent and the presence of catalysts. Research has shown that the mono-ortho-bromination of para-substituted phenols can be achieved with high selectivity using NBS in methanol, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). nih.gov For the synthesis of the target dibromo compound, a stoichiometric excess of NBS would be required. The presence of amines, such as diisopropylamine, has also been shown to catalyze ortho-bromination of phenols with NBS, potentially proceeding through an N-bromoamine intermediate. oup.com

The choice of solvent is critical in modulating the reactivity and selectivity of the brominating species. Less polar solvents can sometimes reduce the rate of reaction and minimize over-bromination.

| Reagent(s) | Substrate Type | Key Conditions | Outcome/Selectivity |

| NBS, p-TsOH | para-Substituted Phenols | Methanol, rt | High selectivity for mono-ortho-bromination. nih.gov |

| NBS, Amine (e.g., diisopropylamine) | Phenols | Dichloromethane, rt | Catalyzes ortho-dibromination. oup.com |

| Br2 | Phenol (B47542) | Carbon disulfide | Leads to exclusive para-substitution. oup.com |

When direct bromination fails to provide the desired regioselectivity, indirect methods involving precursor derivatization can be employed. This strategy involves temporarily protecting one or more positions on the resorcinol ring to direct the bromine atoms to the desired C2 and C6 positions.

One common approach is the use of protecting groups on the hydroxyl moieties. For instance, converting one of the hydroxyl groups into a bulkier ether or ester can sterically hinder the adjacent ortho position, thereby influencing the site of bromination. However, for the synthesis of 2,6-dibrominated products, derivatization is more commonly used to control the introduction of other functional groups before the bromination step. For example, a mono-O-benzylated resorcinol can be brominated with NBS to yield a monobrominated product, which can then be further functionalized. nih.gov While not a direct route to the target compound, this illustrates the principle of using derivatives to control substitution patterns.

Introduction of the Benzyl (B1604629) Moiety into Resorcinol Cores

The introduction of the benzyl group at the C4 position of resorcinol is a critical step in forming the precursor, 4-benzylresorcinol. This can be achieved through several methods, each with its own advantages and limitations.

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds on aromatic rings. wikipedia.org Friedel-Crafts alkylation of resorcinol with benzyl chloride, typically catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid, can introduce the benzyl group. rsc.org However, this reaction faces several challenges with highly activated substrates like resorcinol:

Polyalkylation: The product, 4-benzylresorcinol, is still highly activated and can react further to give di- and poly-benzylated byproducts.

Regioselectivity: Besides C-alkylation at the desired C4 position, O-alkylation to form benzyl ethers can be a competing side reaction. Indeed, some historical procedures reported as producing resorcinol monobenzyl ether were later found to have produced 4-benzylresorcinol. researchgate.net

Harsh Conditions: Traditional Lewis acid catalysts are often required in stoichiometric amounts and can lead to complex reaction mixtures and decomposition. wikipedia.org

More recent approaches have explored milder and more selective catalysts, including enzymatic methods. For instance, the enzyme CylK has been shown to catalyze the Friedel-Crafts alkylation at the C2 position of resorcinol rings, highlighting the potential for biocatalysis to achieve high regiocontrol. researchgate.netnih.gov

| Catalyst Type | Benzylating Agent | Key Features | Potential Issues |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Benzyl Halides | Traditional, well-established method. rsc.org | Polyalkylation, O-alkylation, harsh conditions, low yields. researchgate.net |

| Brønsted Acids (e.g., H₂SO₄) | Benzyl Alcohol | Can promote dehydration and carbocation formation. | Similar issues with selectivity and side reactions. |

| Enzymes (e.g., CylK) | Alkyl Halides | High regioselectivity and stereospecificity. researchgate.netnih.gov | Substrate specificity, different regioselectivity (C2). |

Modern synthetic chemistry offers milder and more selective alternatives to Friedel-Crafts reactions. Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. One emerging strategy is the direct C-H functionalization of phenols. acs.org Palladium catalysts can enable the coupling of the C-H bond at the ortho-position of a phenolic hydroxyl group with various partners. nih.gov While often directed to the ortho position, specific ligand and substrate combinations could potentially be developed to target the C4 position.

A more indirect but controllable palladium-catalyzed approach would involve first halogenating the resorcinol at the 4-position (e.g., to form 4-bromoresorcinol) and then performing a Suzuki or similar cross-coupling reaction with a benzylboronic acid derivative. Another advanced method involves the palladium-catalyzed benzylation of phenols using benzyl carbonates as the benzylating agent, which proceeds under neutral conditions and avoids the need for harsh bases or acids. organic-chemistry.org

The synthesis of complex, unsymmetrically substituted resorcinol derivatives often relies on "desymmetrization" of the resorcinol core. This involves selectively functionalizing one of the two chemically equivalent hydroxyl groups, creating a mono-protected intermediate that allows for subsequent regiocontrolled reactions. nih.gov

The preparation of resorcinol monoethers, such as resorcinol monobenzyl ether, is a key example of this strategy. researchgate.netresearchgate.net While classical methods for monoalkylation often give low yields, improved procedures have been developed. researchgate.net One successful approach involves using resorcinol monobenzoate, which can be alkylated via a Mitsunobu reaction, followed by hydrolysis of the benzoate (B1203000) ester to reveal the free hydroxyl group. uea.ac.ukuea.ac.uk This desymmetrized intermediate, with one free hydroxyl and one ether, can then be used for subsequent selective functionalization at specific ring positions before deprotection. For example, the free phenol in a mono-protected resorcinol can direct ortho-lithiation or other electrophilic substitutions to the C2 position. nih.gov

Novel Synthetic Routes and Reaction Pathway Elucidation

The quest for efficient and selective methods to synthesize polysubstituted phenols like this compound has led to the exploration of several innovative strategies. These modern approaches aim to overcome the limitations of classical synthetic methods, which often suffer from low yields, poor regioselectivity, and the generation of significant waste.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. colab.ws This technique, often performed using a ball mill, can lead to higher yields, shorter reaction times, and reduced solvent usage.

While the direct mechanochemical synthesis of this compound has not been extensively documented, the principles of mechanochemical halogenation and C-C bond formation on phenolic substrates provide a strong foundation for its potential synthesis. For instance, the mechanochemical bromination of aromatic compounds has been successfully achieved using solid brominating agents like N-bromosuccinimide (NBS) or a combination of sodium bromide (NaBr) and an oxidizing agent such as oxone. colab.ws

A plausible mechanochemical route to this compound could involve a two-step process. The first step would be the Friedel-Crafts benzylation of resorcinol under mechanochemical conditions, followed by a subsequent mechanochemical dibromination. The absence of a solvent in these reactions can significantly alter the reactivity and selectivity, potentially favoring the desired substitution pattern.

Table 1: Potential Mechanochemical Synthesis Parameters

| Parameter | Value/Condition | Rationale |

| Milling Frequency | 10-30 Hz | To provide sufficient energy for bond activation. |

| Milling Time | 30-120 min | Optimized to ensure complete reaction while avoiding product degradation. |

| Ball-to-Powder Ratio | 10:1 - 50:1 | To ensure efficient energy transfer to the reactants. |

| Grinding Media | Steel, Zirconia | Selected based on reactant compatibility and desired energy input. |

| Liquid-Assisted Grinding (LAG) | Minimal amounts of a high-boiling point solvent | Can enhance reactivity and selectivity by improving molecular mobility. |

The elucidation of the reaction pathway in mechanochemical synthesis often involves in-situ monitoring techniques such as solid-state NMR and Raman spectroscopy. These methods can provide insights into the formation of intermediates and the transition states involved in the solid-state reaction, helping to optimize conditions for the selective synthesis of this compound.

Catalytic Approaches for Enhanced Selectivity and Yield

Catalysis plays a pivotal role in directing the regioselectivity of electrophilic aromatic substitution reactions on the resorcinol core. The synthesis of this compound requires precise control over two key reactions: the benzylation at the C4 position and the bromination at the C2 and C6 positions.

Catalytic Benzylation: The Friedel-Crafts benzylation of resorcinol is the initial step to introduce the benzyl group at the C4 position. Lewis acids are commonly employed as catalysts for this reaction. wikipedia.org The choice of catalyst is crucial to achieve high regioselectivity for the C-alkylation over O-alkylation and to favor the para-substitution to the hydroxyl groups.

Table 2: Lewis Acid Catalysts for Friedel-Crafts Benzylation of Resorcinol

| Catalyst | Solvent | Temperature (°C) | Key Observations |

| AlCl₃ | Nitrobenzene | 25-50 | Classic catalyst, can lead to polysubstitution. wikipedia.org |

| FeCl₃ | Dichloromethane | 0-25 | Milder catalyst, can offer improved selectivity. |

| ZnCl₂ | Toluene | 80-110 | Often used for less reactive substrates. |

| Sc(OTf)₃ | Acetonitrile (B52724) | 25 | Can be effective in smaller quantities and is water-tolerant. |

The reaction pathway for the Lewis acid-catalyzed benzylation involves the formation of a benzyl carbocation or a polarized benzyl halide-Lewis acid complex, which then acts as the electrophile. The resorcinol ring, being highly activated by the two hydroxyl groups, readily undergoes electrophilic attack. The steric hindrance at the C2 position and the electronic directing effects of the hydroxyl groups favor the substitution at the C4 position.

Catalytic Bromination: Following the successful synthesis of 4-benzylresorcinol, the next step is the regioselective dibromination at the C2 and C6 positions. The hydroxyl groups strongly activate these positions for electrophilic attack. Various catalytic systems can be employed to enhance the selectivity and yield of this step.

Table 3: Catalytic Systems for Regioselective Bromination of Phenols

| Brominating Agent | Catalyst | Solvent | Key Features |

| Br₂ | Zeolites | Dichloromethane | Shape-selective catalysis can favor specific isomers. |

| NBS | Amberlyst-15 | Acetonitrile | Solid acid catalyst, allows for easy work-up. |

| NaBr/H₂O₂ | HBr | Water | Green and efficient bromination method. |

The reaction pathway for bromination involves the generation of an electrophilic bromine species (e.g., Br⁺), which is then attacked by the electron-rich resorcinol ring. The presence of the benzyl group at C4 can sterically hinder the approach of the electrophile to the adjacent positions, but the strong activating effect of the hydroxyl groups at the ortho positions (C2 and C6) typically dominates, leading to the desired 2,6-dibromo substitution pattern.

Multicomponent Reaction Strategies for Analog Preparation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, offer a powerful tool for the rapid generation of molecular diversity. nih.gov While a direct one-pot MCR for the synthesis of this compound is challenging, MCRs can be strategically employed to prepare a wide range of its analogs.

One plausible MCR strategy could involve the condensation of a resorcinol derivative, an aldehyde (such as benzaldehyde), and a third component that could introduce functionality amenable to subsequent bromination or that already contains bromine atoms. For example, a three-component reaction between resorcinol, benzaldehyde, and malononitrile (B47326) can yield chromene derivatives. sharif.edu By modifying the starting materials, it is conceivable to design an MCR that assembles a scaffold similar to 4-benzylresorcinol.

Table 4: A Hypothetical Multicomponent Reaction for Analog Synthesis

| Component A | Component B | Component C | Potential Product Scaffold |

| Resorcinol | Benzaldehyde | β-Ketoester | 4-Benzyl-coumarin derivative |

| 4-Bromoresorcinol | Substituted Benzaldehyde | Ethyl Cyanoacetate | Functionalized 4-aryl-chromene |

| Resorcinol | Benzyl Halide | Carbonyl Source | Substituted diphenylmethane (B89790) derivative |

The elucidation of the reaction pathways in MCRs is often complex due to the multiple competing reactions. However, by carefully controlling the reaction conditions and the nature of the starting materials, a high degree of selectivity can be achieved. These strategies open up avenues for the creation of libraries of this compound analogs with diverse functionalities, which can be valuable for structure-activity relationship studies.

Derivatization and Chemical Transformations of 2,6 Dibromo 4 Benzylresorcinol

Functionalization at Phenolic Hydroxyl Groups

The two phenolic hydroxyl groups of 2,6-dibromo-4-benzylresorcinol are primary sites for derivatization, enabling the synthesis of a wide range of ethers, esters, and bioconjugates.

The hydroxyl groups of this compound can readily undergo etherification and esterification reactions. These transformations are fundamental in organic synthesis for protecting hydroxyl groups or for introducing new functional moieties.

Etherification: The formation of ethers from phenols is a well-established chemical transformation. For instance, the Williamson ether synthesis, which involves the deprotonation of the phenol (B47542) to form a phenoxide followed by reaction with an alkyl halide, is a common method for preparing alkyl ethers. While specific examples for this compound are not extensively documented, analogous reactions with substituted phenols are prevalent. The reactivity of the hydroxyl groups can be influenced by steric hindrance from the adjacent bromine atoms. Selective mono- or di-etherification could potentially be achieved by controlling the stoichiometry of the reagents and reaction conditions.

Esterification: Phenolic hydroxyl groups can be converted to esters through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. This transformation is often employed to modify the lipophilicity and bioavailability of phenolic compounds. The reaction is typically catalyzed by an acid or a base. The esterification of this compound would be expected to proceed efficiently, yielding the corresponding mono- or di-esters depending on the reaction conditions.

Table 1: Potential Etherification and Esterification Reactions of this compound

| Transformation | Reagent | Product Type |

|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I, C₂H₅Br) in the presence of a base (e.g., K₂CO₃, NaH) | Mono- or dialkyl ether |

| Esterification | Acyl chloride (e.g., CH₃COCl) or anhydride (B1165640) (e.g., (CH₃CO)₂O) in the presence of a base (e.g., pyridine) | Mono- or diester |

Glycosylation: The attachment of sugar moieties to phenolic compounds, known as glycosylation, can significantly impact their water solubility, stability, and biological activity. While direct glycosylation of this compound has not been specifically reported, general methods for O-glycosylation of phenols are well-established. These methods often involve the reaction of the phenoxide with a glycosyl halide or a glycosyl triflate donor under appropriate catalytic conditions. The resulting glycosides could exhibit altered pharmacokinetic profiles.

Bioconjugation: Beyond glycosylation, the phenolic hydroxyl groups offer handles for conjugation to other biomolecules, such as peptides, proteins, or other natural products. These bioconjugation strategies can be used to develop targeted molecules or to enhance the therapeutic potential of the parent compound. For instance, conjugation to polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a common strategy to improve the pharmacokinetic properties of small molecules.

Modifications of the Benzyl (B1604629) Side Chain

The benzyl side chain of this compound provides another avenue for chemical modification, including oxidation, reduction, and aromatic substitution reactions on the pendant phenyl ring.

Oxidation: The benzylic methylene (B1212753) group (the CH₂ group connecting the two phenyl rings) is susceptible to oxidation. Strong oxidizing agents can potentially cleave the benzyl group or oxidize the methylene to a carbonyl, forming a benzophenone (B1666685) derivative. The specific outcome of the oxidation would depend on the reagents and reaction conditions employed.

Reduction: While the benzyl group itself is generally stable to reduction, if it were to be oxidized to a ketone, this ketone could then be reduced back to the methylene group or to a secondary alcohol. Catalytic hydrogenation, a common method for the reduction of various functional groups, could potentially also lead to dehalogenation of the resorcinol (B1680541) ring under certain conditions.

The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the alkyl substituent (the rest of the molecule) would favor substitution at the ortho and para positions of this ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. These reactions would introduce new functional groups onto the benzyl moiety, further expanding the chemical diversity of this compound derivatives.

Table 2: Potential Aromatic Substitution Reactions on the Benzyl Phenyl Ring

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho/para-nitro substituted derivative |

| Bromination | Br₂, FeBr₃ | Ortho/para-bromo substituted derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho/para-acyl substituted derivative |

Transformations Involving Bromine Substituents on the Resorcinol Ring

The two bromine atoms on the resorcinol ring are not merely passive substituents; they can participate in a variety of chemical transformations, most notably cross-coupling reactions and dehalogenation.

Cross-Coupling Reactions: The carbon-bromine bonds on the resorcinol ring are suitable for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide array of substituents in place of the bromine atoms. For example, a Suzuki coupling with an arylboronic acid could lead to the formation of a biaryl structure. The selective mono- or di-substitution could potentially be controlled by the reaction conditions and the nature of the catalyst and coupling partner.

Dehalogenation: The bromine atoms can be removed through reductive dehalogenation. This can be achieved through various methods, including catalytic hydrogenation or treatment with certain reducing agents. Complete dehalogenation would yield 4-benzylresorcinol, while partial dehalogenation could potentially lead to the formation of 2-bromo-4-benzylresorcinol.

The chemical reactivity of this compound at its various functional groups provides a rich landscape for the synthesis of new derivatives with potentially tailored properties. Further research into these transformations will undoubtedly expand the chemical space and potential applications of this interesting molecule.

Selective Debromination Strategies

Selective mono-debromination of polyhalogenated aromatic compounds is a valuable synthetic strategy for generating structural diversity, although it can present significant challenges in controlling regioselectivity. In the case of this compound, the two bromine atoms are chemically equivalent, making selective removal of just one atom complex. Such a transformation would typically yield a mixture containing the starting material, the desired mono-brominated product (2-Bromo-4-benzylresorcinol), and the fully debrominated product (4-benzylresorcinol).

Strategies that could be employed to achieve partial debromination include:

Catalytic Hydrogenolysis: This common method involves the use of a palladium catalyst, often on a carbon support (Pd/C), with a hydrogen source. The hydrogen can be supplied as H₂ gas, or through transfer hydrogenation from donors like ammonium (B1175870) formate (B1220265) or cyclohexene. By carefully controlling reaction parameters such as temperature, pressure, and reaction time, it may be possible to favor the formation of the mono-debrominated product.

Metal-Mediated Reduction: Active metals like zinc or tin in the presence of an acid can be used for the reduction of aryl halides. The reactivity can sometimes be modulated to favor partial reduction.

Grignard Reagent Formation: Under specific conditions, it might be possible to induce the formation of a Grignard reagent at one of the C-Br positions. Subsequent quenching of the reaction mixture with a proton source would result in debromination at that site. However, the acidic phenolic protons would need to be protected beforehand, adding steps to the synthetic sequence.

Achieving high selectivity in the mono-debromination of this specific substrate remains a synthetic challenge that generally requires careful optimization of reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Advanced Functionalization

The bromine atoms on the this compound scaffold are ideal anchor points for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental tools for extending the molecular framework and introducing diverse functional groups. libretexts.orgbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures or introducing vinyl groups by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronate ester. libretexts.orgorganic-chemistry.orgnih.gov For this compound, this reaction can be performed in a stepwise manner to yield mono- or di-substituted products. By controlling the stoichiometry of the boronic acid, it is often possible to favor mono-arylation, followed by a second, different coupling if desired.

| Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Representative Product Structure |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-MeTHF | |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O |

Table 1: Illustrative examples of potential Suzuki-Miyaura coupling reactions on this compound. Conditions are representative and based on general procedures for aryl bromides.

Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This transformation allows for the introduction of vinyl functionalities onto the resorcinol core. The reaction is typically carried out in the presence of a palladium catalyst and a base, such as a tertiary amine, to neutralize the hydrogen bromide formed during the reaction.

| Alkene Partner | Catalyst | Base | Solvent | Representative Product Structure |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile (B52724) | |

| 1-Octene | PdCl₂(PCy₃)₂ | Cs₂CO₃ | Dioxane |

Table 2: Representative examples of potential Heck reactions on this compound. Conditions are illustrative of common Heck coupling protocols.

Sonogashira Coupling: This coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkyne derivatives. beilstein-journals.orgresearchgate.net The reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. This method can be used to introduce rigid, linear alkyne linkers, which are valuable in materials science and medicinal chemistry.

| Alkyne Partner | Catalyst System | Base | Solvent | Representative Product Structure |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | |

| 1-Hexyne | Pd(OAc)₂ / CuI | Piperidine | DMF | |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene |

Table 3: Illustrative examples of potential Sonogashira coupling reactions on this compound. The conditions shown are typical for this class of reaction.

Synthesis of Analogs and Homologs of this compound

The synthesis of analogs and homologs is crucial for establishing structure-activity relationships (SAR) and optimizing the properties of a lead compound. This involves creating variations in the substitution pattern on the aromatic core and diversifying the appended functional groups.

Isomeric and Positional Analogs Synthesis

The synthesis of positional isomers of this compound involves rearranging the substituents on the benzenediol ring. wikipedia.orgtaylorandfrancis.com The primary strategy for creating these analogs is to begin with a different, pre-synthesized isomer of benzylresorcinol and then perform the bromination step.

Synthesis of 4,6-Dibromo-2-benzylresorcinol: This isomer could be synthesized starting from 2-benzylresorcinol (B3263598). The electrophilic bromination of 2-benzylresorcinol would likely be directed by the powerful activating effects of the two hydroxyl groups to the positions para and ortho to them (positions 4 and 6), yielding the desired 4,6-dibromo isomer.

Synthesis of 2,4-Dibromo-5-benzylresorcinol: The synthesis of this isomer would likely begin with 5-benzylresorcinol. hmdb.ca Bromination would then occur at the positions most activated by the hydroxyl groups, which are ortho and para to them, leading to the 2,4-dibromo product.

The starting benzylresorcinol isomers can be prepared through methods such as the Friedel-Crafts benzylation of resorcinol or its protected derivatives, although controlling the position of alkylation can be challenging and may lead to mixtures of isomers. jmchemsci.comjmchemsci.com

Structural Diversification for Library Generation

The this compound scaffold is an excellent starting point for diversity-oriented synthesis and the generation of compound libraries. nih.govnih.gov A chemical library is a collection of diverse molecules used in high-throughput screening to identify new drug leads or chemical probes. researchgate.netbohrium.com

The key features of this compound that make it suitable for library generation are:

Multiple Points of Diversification: The molecule possesses four distinct points for modification: the two C-Br bonds and the two O-H bonds.

Orthogonal Reactivity: The C-Br bonds can be functionalized using palladium-catalyzed cross-coupling reactions, while the O-H bonds can be modified through reactions like etherification or esterification. This allows for controlled, stepwise diversification.

Core Scaffold: The central benzylresorcinol unit provides a rigid and well-defined three-dimensional structure upon which diverse substituents can be appended.

A typical strategy for library generation would involve a parallel synthesis approach. The dibromo-scaffold could be reacted with a large set of different boronic acids (via Suzuki coupling), alkenes (via Heck coupling), or alkynes (via Sonogashira coupling) to create a first-generation library. Subsequently, the hydroxyl groups of these new compounds could be further derivatized by reacting them with a set of alkyl halides or acyl chlorides, vastly expanding the number of unique compounds in the final library. This systematic structural diversification allows for a thorough exploration of the chemical space around the parent scaffold. nih.gov

Structure Activity Relationship Sar Studies of 2,6 Dibromo 4 Benzylresorcinol and Its Derivatives

Influence of Substituent Effects on Biological Activity Profiles

The specific atoms and functional groups attached to the resorcinol (B1680541) core of 2,6-Dibromo-4-benzylresorcinol play distinct roles in its interaction with biological targets. Understanding the influence of these substituents is key to deciphering the molecule's SAR.

The two bromine atoms at the 2 and 6 positions of the resorcinol ring are significant contributors to the molecule's biological activity profile. As halogens, they are highly electronegative and can alter the electronic distribution of the aromatic ring. More importantly, bromine atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic site on a receptor. This interaction can be highly directional and contribute significantly to binding affinity and selectivity. The presence of bromine is also known to potentially stabilize certain molecular structures. researchgate.net

The benzyl (B1604629) moiety at the 4-position is a key structural feature that primarily influences molecular recognition through hydrophobic and van der Waals interactions. The phenyl ring of the benzyl group can fit into hydrophobic pockets within a receptor's binding site. The flexibility of the single bond connecting the benzyl group to the resorcinol ring allows for rotational freedom, enabling the moiety to adopt an optimal conformation to maximize these favorable interactions. nih.gov SAR studies often involve synthesizing analogs with different substituents on the benzyl ring's phenyl group to probe the size, shape, and electronic requirements of this binding pocket, thereby fine-tuning the compound's affinity for its target.

Lack of Specific Research Data Precludes Analysis of Resorcinol Core Modifications in this compound Derivatives

A comprehensive review of available scientific literature reveals a significant gap in the specific area of Structure-Activity Relationship (SAR) studies focusing on the resorcinol core of this compound and its derivatives. Despite extensive searches for research detailing the synthesis and biological evaluation of analogues with modifications to this central phenolic ring, no dedicated studies were identified.

The investigation sought to uncover how alterations to the hydroxyl groups or the aromatic scaffold of the resorcinol moiety in this compound impact its biological activity. Such modifications could include changes in the position or number of hydroxyl groups, substitution of the hydroxyls with other functional groups, or alterations to the aromatic ring itself. This information is crucial for understanding the pharmacophore and optimizing the compound for potential therapeutic applications.

Consequently, a detailed analysis, including data tables and a summary of research findings as requested, cannot be provided at this time due to the absence of published research in this specific area. Further experimental studies are required to elucidate the role of the resorcinol core in the biological activity of this compound and its derivatives.

Computational Chemistry and Molecular Modeling of 2,6 Dibromo 4 Benzylresorcinol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For a molecule like 2,6-Dibromo-4-benzylresorcinol, DFT calculations could provide valuable insights into its geometry, stability, and electronic properties. researchgate.net

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies would be performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

For a related compound, 2-bromo-4,6-bis(dibromoacetyl)resorcinol, DFT calculations were performed at the M062X/cc-PVTZ level of theory to determine its chemical reactivity and charge transfer properties from HOMO and LUMO energies. researchgate.net A similar approach for this compound would provide a fundamental understanding of its electronic characteristics.

Table 1: Parameters Obtainable from DFT Calculations for this compound

| Parameter | Significance |

| Optimized Molecular Geometry | Predicts the most stable 3D structure, including bond lengths and angles. |

| HOMO Energy | Indicates the propensity to donate electrons; related to its behavior as a nucleophile. |

| LUMO Energy | Indicates the propensity to accept electrons; related to its behavior as an electrophile. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Mulliken Atomic Charges | Provides insight into the distribution of electron density across the molecule. |

| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is color-coded to show regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl groups, making them potential sites for hydrogen bonding and interaction with electrophiles. The aromatic rings would also exhibit distinct electronic distributions. Analysis of the MEP map provides crucial information for understanding ligand-receptor interactions. In a study on a related resorcinol (B1680541) derivative, the MEP was generated to quantitatively analyze the molecule's surface electrostatic potential. researchgate.net

Molecular Docking Simulations for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the absence of specific experimental data on the biological targets of this compound, molecular docking could be employed to screen it against a library of known protein targets. The process involves preparing the 3D structures of both the ligand (this compound) and the target proteins. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site.

The results of a docking simulation would predict the most likely binding pose of this compound and identify the key amino acid residues in the protein's active site that it interacts with. These interactions can include hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of bromine atoms). For instance, studies on other brominated fragments have shown their utility in identifying ligand-binding hot spots in proteins. nih.govnih.gov

A key output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. By comparing the binding affinities of this compound with those of known inhibitors or substrates for a particular protein, its potential as a modulator of that protein's activity can be assessed.

Conformational analysis during docking explores the flexibility of both the ligand and, in some cases, the protein's binding site. This allows for a more realistic prediction of the binding mode, as molecules are not rigid entities. The analysis would reveal the most energetically favorable conformation of this compound when bound to a target protein.

Table 2: Information Derived from Molecular Docking of this compound

| Information | Description |

| Binding Pose | The predicted 3D orientation of the ligand within the protein's active site. |

| Binding Affinity | A score representing the strength of the interaction between the ligand and the protein. |

| Key Interacting Residues | Identification of the amino acids in the protein that form significant interactions with the ligand. |

| Types of Interactions | Details of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) stabilizing the complex. |

| Conformational Changes | Predicted changes in the ligand's shape upon binding. |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of each atom over time, offering a detailed view of the dynamic nature of molecular interactions.

For this compound, an MD simulation could be performed on the ligand-protein complex predicted by molecular docking. This would allow for an assessment of the stability of the predicted binding pose over a period of nanoseconds. nih.gov The simulation would reveal how the ligand and the protein's binding site adapt to each other and whether the key interactions identified in the docking study are maintained over time.

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The RMSD of the ligand can indicate the stability of its binding pose, with smaller, stable fluctuations suggesting a stable interaction. The RMSF of the protein residues can highlight which parts of the protein become more or less flexible upon ligand binding. nih.gov Such simulations have been applied to understand the interactions of other phenolic compounds with their protein targets. nih.gov

Table 3: Insights from Molecular Dynamics Simulations of a this compound-Protein Complex

| Analysis | Description |

| RMSD (Root-Mean-Square Deviation) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the complex. |

| RMSF (Root-Mean-Square Fluctuation) | Reveals the flexibility of different regions of the protein and the ligand during the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. |

| Interaction Energy | Calculates the energy of interaction between the ligand and the protein, providing a measure of binding stability. |

Conformational Sampling in Solution and Biological Environments

The three-dimensional structure of this compound is not static; it exists as an ensemble of conformations, particularly in dynamic environments like aqueous solutions and biological systems. Understanding this conformational landscape is crucial, as the molecule's shape dictates its interactions with biological targets.

Molecular dynamics (MD) simulations are a powerful tool for sampling these conformations. chula.ac.thnih.gov By simulating the movement of the molecule and its surrounding solvent particles over time, MD can reveal the most stable and frequently adopted shapes of this compound. For instance, simulations of related resorcinol compounds in water have shown how solvent interactions influence conformational preferences. chula.ac.th In the case of this compound, key considerations in its conformational analysis include the rotational freedom around the single bonds connecting the benzyl (B1604629) group to the resorcinol ring and the orientation of the hydroxyl groups.

In a biological environment, such as the active site of an enzyme, the conformational possibilities of this compound become more constrained. The molecule will adopt a conformation that maximizes favorable interactions with the protein's amino acid residues. Conformational analysis, often coupled with techniques like NMR spectroscopy for experimental validation, helps to identify these "bioactive" conformations. nih.gov

| Torsional Angle | Description | Expected Behavior in Solution |

|---|---|---|

| C(resorcinol)-C(methylene)-C(benzyl)-C(benzyl) | Rotation of the benzyl group relative to the resorcinol ring | Relatively free rotation, leading to a wide range of accessible conformations. |

| C-C-O-H | Orientation of the hydroxyl protons | Influenced by hydrogen bonding with solvent molecules or intramolecularly. |

Protein-Ligand Complex Stability

A central aspect of computational drug discovery is evaluating the stability of the complex formed between a ligand, such as this compound, and its protein target. Molecular docking is the first step in this process, predicting the preferred binding orientation of the ligand within the protein's active site. rsdjournal.orgmdpi.commdpi.com For resorcinol derivatives, a common target is tyrosinase, an enzyme involved in melanin (B1238610) production. rsdjournal.orgmdpi.commdpi.com

Following docking, molecular dynamics simulations are employed to assess the stability of the predicted protein-ligand complex over time. mostwiedzy.pl These simulations can reveal whether the ligand remains securely bound in the active site or if it dissociates. Key metrics for evaluating stability include the root-mean-square deviation (RMSD) of the ligand's position and the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. A stable complex is characterized by a low RMSD and persistent key interactions throughout the simulation.

The binding free energy is a quantitative measure of the affinity between the ligand and the protein. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate this value from the MD simulation trajectories, providing a theoretical prediction of the ligand's potency. mdpi.com

| Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD | 1.5 Å | The ligand remains stably bound in the active site. |

| Binding Free Energy (ΔG_bind) | -9.8 kcal/mol | Strong predicted binding affinity. |

| Key Interacting Residues | His259, His263, Val283 | These residues are crucial for anchoring the ligand in the active site. |

Cheminformatics and Virtual Screening Applications

Cheminformatics and virtual screening are indispensable tools for leveraging our understanding of this compound to discover new and potentially more effective molecules.

In Silico Library Design and Property Predictions

Based on the core structure of this compound, virtual libraries of analogous compounds can be designed. This involves systematically modifying different parts of the molecule, such as the substitution pattern on the benzyl ring or the nature of the halogen atoms on the resorcinol ring.

For each newly designed molecule, a range of physicochemical and pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), can be predicted using computational models. researchgate.netslideshare.netjapsonline.comnih.govnih.gov These predictions help to filter out compounds that are likely to have poor drug-like properties, saving time and resources in the drug discovery process. For example, Lipinski's Rule of Five is a commonly used filter to assess the oral bioavailability of a compound. japsonline.com

| Analog | Modification | Predicted LogP | Predicted Aqueous Solubility (logS) | Lipinski's Rule of Five Violations |

|---|---|---|---|---|

| Analog 1 | 4'-fluoro on benzyl ring | 4.2 | -3.5 | 0 |

| Analog 2 | 4'-methoxy on benzyl ring | 4.0 | -3.2 | 0 |

| Analog 3 | Replacement of Br with Cl | 3.8 | -3.0 | 0 |

Predictive Modeling for Biological Activity Profiling

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique for building mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govcore.ac.uksci-hub.se For this compound and its analogs, a QSAR model could be developed to predict their tyrosinase inhibitory activity. nih.govcore.ac.uksci-hub.se

The development of a QSAR model involves several steps:

Data Collection: A dataset of compounds with experimentally measured tyrosinase inhibitory activity is compiled.

Descriptor Calculation: For each compound, a set of numerical descriptors representing its structural and physicochemical properties is calculated.

Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to find a mathematical equation that best relates the descriptors to the biological activity. nih.govsci-hub.se

Model Validation: The predictive power of the model is rigorously assessed using statistical techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds from the virtual library, prioritizing the most promising candidates for synthesis and experimental testing. Pharmacophore modeling, a related technique, can identify the key three-dimensional arrangement of chemical features necessary for biological activity, which can also be used to screen large compound databases. frontiersin.orgnih.gov

Supramolecular Chemistry and Materials Science Applications of Resorcinol Based Systems

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique structural complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. nih.govnih.gov Although no specific host-guest studies have been published for 2,6-Dibromo-4-benzylresorcinol, the foundational structure it shares with other resorcinol (B1680541) derivatives, such as resorcin arenes, suggests a strong potential for such applications.

Resorcin arenes are well-established as versatile hosts in supramolecular chemistry. jyu.fi Their inherent cavity and the functional groups lining their "upper" and "lower" rims allow them to bind a variety of guest molecules. nih.govnih.gov The binding is driven by a combination of forces including hydrogen bonding, π-π stacking, and van der Waals interactions. nih.gov The presence of bromine atoms and a benzyl (B1604629) group in this compound would theoretically influence its electronic properties and steric profile, thus affecting its potential host capabilities.

The formation of inclusion complexes, where a guest molecule is encapsulated within the cavity of a host, is a hallmark of resorcinarene chemistry. nih.govnih.govoatext.commdpi.com Resorcin arenes are known to form capsular assemblies that can encapsulate a wide range of guests, from simple solvents to more complex organic molecules like diacids, alcohols, and amines. nih.gov The stoichiometry of these complexes is often 1:1 (host:guest), but more complex assemblies, such as hexameric capsules composed of six resorcinarene units, can surround multiple guest molecules.

For this compound, while it does not form a pre-organized cavity on its own, it could potentially participate in the formation of larger assemblies or function as a guest itself. The stability and stoichiometry of such hypothetical complexes would be determined by the size, shape, and chemical nature of the interacting partners. The table below illustrates typical binding characteristics observed in resorcinarene host-guest systems, which could serve as a model for future studies on related compounds.

Table 1: Representative Host-Guest Complexation Data for Resorcinarene Systems (Note: This data is illustrative and based on known resorcinarene complexes, not on experimental results for this compound.)

| Host System | Guest Molecule | Solvent | Binding Constant (K a, M -1) | Stoichiometry (Host:Guest) |

|---|---|---|---|---|

| C-undecylresorcin arene | N-methylpyridinium | CDCl 3 | ~1,500 | 1:1 |

| Resorcin arene Hexamer | Chloroform | Benzene-d 6 | Not applicable (self-assembly) | 6:8 |

| Resorcin arene Dimer | Dimethylammonium Chloride | CDCl 3 | ~5 x 10 4 | 1:1 (dimeric capsule) |

| Functionalized Resorcinarene | Pyrazine | CDCl 3 | Strong (qualitative) | 2:1 |

A key aspect of host-guest chemistry is molecular recognition, where a host molecule selectively binds to a specific guest over others. nih.gov This selectivity is governed by the principle of chemical and geometrical complementarity. In resorcinarene systems, selectivity can be finely tuned by chemical modification of the macrocycle. nih.gov For instance, introducing specific functional groups can enhance binding affinity and selectivity for particular guests. nih.govrsc.org

While no molecular recognition studies involving this compound have been reported, its structure offers features that could be exploited for selective binding. The bromine atoms can participate in halogen bonding, a highly directional non-covalent interaction that can be used to construct complex supramolecular architectures and recognize specific guest functionalities. nih.gov The benzyl group provides a potential site for π-π stacking interactions. These features, combined with the hydrogen-bonding capabilities of the hydroxyl groups, could theoretically enable this compound to act as a selective receptor for guests with complementary functionalities.

Self-Assembly and Nanostructure Formation

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. jyu.fi Resorcinol and its derivatives are exemplary building blocks for supramolecular self-assembly. acs.org Although specific studies on the self-assembly of this compound are absent from the literature, the behavior of related compounds is well-documented.

Alkyl-substituted resorcin arenes are known to self-assemble in solution to form discrete, hydrogen-bonded supramolecular capsules. jyu.fi Depending on the solvent and the presence of guest templates, these can range from dimeric "head-to-head" capsules to larger hexameric assemblies that create a significant internal cavity. jyu.fi These hexameric capsules, held together by a seam of hydrogen bonds, are large enough to encapsulate multiple guest molecules and have been described as synthetic molecular containers. mdpi.com In the solid state, resorcinarenes can form even more extended structures, including intriguing nanotubular assemblies. jyu.fi The formation of these diverse nanostructures is a direct result of the directional nature of the hydrogen bonds and the defined shape of the resorcinarene molecule.

Table 2: Examples of Nanostructures Formed by Self-Assembly of Resorcinol Derivatives (Note: This table presents known structures from resorcinarene chemistry as a model for the potential behavior of related compounds.)

| Resorcinol Derivative | Conditions | Resulting Nanostructure | Primary Driving Force |

|---|---|---|---|

| C-alkylresorcin arene | Non-polar solvent | Dimeric Capsule | Hydrogen Bonding |

| C-alkylresorcin arene | Non-polar solvent, water | Hexameric Capsule | Hydrogen Bonding |

| C-methylresorcin arene | Crystallization with amines | Nanotubes | Hydrogen Bonding, π-stacking |

| Amphiphilic Resorcinarene | Aqueous solution | Micelles / Vesicles | Hydrophobic Effect |

Applications in Sensing and Chemo/Biosensors

The principles of molecular recognition and host-guest chemistry in resorcinol-based systems are readily adaptable for the development of chemical sensors and biosensors. proquest.commdpi.comnih.gov A sensor typically functions by binding a target analyte, which then triggers a measurable signal, such as a change in color or fluorescence. rsc.org

There are no specific reports on the use of this compound as a sensor. However, the broader class of resorcinol derivatives has shown significant promise. For example, functionalized resorcinarenes have been designed to act as sensors for ammonium (B1175870) cations and pyrophosphate anions. proquest.com In these systems, the binding of the analyte within the resorcinarene cavity causes a conformational change or electronic perturbation that is transduced into an optical or electrochemical signal. In another example, resorcinol-functionalized gold nanoparticles have been used for the colorimetric detection of formaldehyde, where the analyte induces aggregation of the nanoparticles, leading to a visible color change. nih.gov

The structural characteristics of this compound, including its hydrogen-bonding hydroxyl groups and potential for halogen bonding, make it a candidate for future development as a recognition element in a sensor. By coupling its binding event to a signal transducer, it could potentially be used to detect specific analytes of interest.

Table 3: Representative Examples of Resorcinol-Based Sensing Systems (Note: This table is illustrative and based on published research on various resorcinol derivatives, not this compound.)

| Sensing System | Target Analyte | Detection Principle | Reported Limit of Detection (LOD) |

|---|---|---|---|

| Functionalized Resorcin arene | Ammonium Cations | Fluorescence quenching | Micromolar range |

| Resorcinol-functionalized Gold Nanoparticles | Formaldehyde | Colorimetric (aggregation) | 0.5 ppm |

| Katiragum-Histidine Schiff base | Resorcinol | Fluorescence | 0.43 nM rsc.org |

| Bis(benzothiazol-2-yl)pyridine Receptor | Resorcinol | UV-Vis / Fluorescence | Not specified |

Catalysis and Chiral Chemistry Involving 2,6 Dibromo 4 Benzylresorcinol Analogs

Development of Chiral Catalysts and Ligands from Resorcinol (B1680541) Scaffolds

The development of chiral catalysts often begins with a rigid and well-defined molecular backbone, or scaffold, that can be chemically modified to create a chiral environment. The resorcinol framework, a 1,3-dihydroxybenzene, provides a robust and versatile starting point for the synthesis of such catalysts. The two hydroxyl groups on the resorcinol ring are key functional handles that can be derivatized to introduce chiral auxiliaries or coordinating groups for metal ions.

The specific substitution pattern of 2,6-dibromo-4-benzylresorcinol offers several strategic advantages for catalyst design. The bromine atoms at the 2 and 6 positions provide significant steric bulk, which can help to create a defined chiral pocket around a catalytic center. This steric hindrance can restrict the possible approaches of a substrate molecule, thereby favoring the formation of one enantiomer over the other. Furthermore, the electronic properties of the bromine atoms can influence the reactivity of the resorcinol ring and any attached catalytic moieties.

The benzyl (B1604629) group at the 4-position adds another layer of steric and electronic diversity. This group can be further functionalized to fine-tune the properties of the resulting ligand or catalyst. For instance, substituents could be introduced on the phenyl ring of the benzyl group to modulate its electronic nature or to introduce additional coordination sites.

The general approach to developing chiral catalysts from a resorcinol scaffold would involve the following conceptual steps:

Introduction of Chirality: A chiral element must be introduced into the molecule. This could be achieved by reacting the hydroxyl groups with a chiral reagent, creating diastereomers that can be separated. Alternatively, a chiral auxiliary could be attached to the benzyl group.

Installation of Coordinating Groups: For metal-based catalysis, atoms capable of coordinating to a metal center, such as phosphorus, nitrogen, or sulfur, would need to be incorporated. These could be attached to the resorcinol oxygen atoms or to the benzyl group.

Complexation with a Metal: The resulting chiral ligand would then be complexed with a suitable metal precursor (e.g., rhodium, palladium, iridium, copper) to generate the active catalyst.

While specific examples of chiral catalysts derived directly from this compound are not extensively documented in the literature, the principles of chiral ligand design strongly support the potential of this and analogous resorcinol scaffolds. The modular nature of such a system would allow for the systematic variation of the chiral components and coordinating groups to optimize catalyst performance for a given reaction.

Applications in Enantioselective Synthesis

Chiral catalysts derived from resorcinol scaffolds, including hypothetical analogs of this compound, could find application in a wide range of enantioselective transformations. The specific design of the catalyst would dictate its suitability for a particular reaction.

Potential Applications of Resorcinol-Based Chiral Catalysts:

| Reaction Type | Catalyst Design Principle | Potential Outcome |

| Asymmetric Hydrogenation | Introduction of chiral phosphine (B1218219) groups to the resorcinol scaffold to form a bidentate ligand for rhodium or iridium. | Enantioselective reduction of prochiral olefins or ketones to produce chiral alkanes or alcohols. |

| Asymmetric Allylic Alkylation | Development of chiral ligands containing nitrogen or phosphorus donors for palladium catalysis. | Enantioselective formation of carbon-carbon bonds by reacting allylic substrates with nucleophiles. |

| Asymmetric Aldol Reactions | Creation of chiral Lewis acid catalysts by complexing a resorcinol-derived ligand with a metal like titanium or zinc. | Enantioselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks in natural product synthesis. |

| Asymmetric Diels-Alder Reactions | Design of chiral Lewis acid catalysts to activate dienophiles towards enantioselective cycloaddition with dienes. | Formation of chiral six-membered rings with high stereocontrol. |

The success of these applications would depend on the ability of the chiral ligand to create a well-defined and sterically demanding environment around the metal center. The bulky bromine atoms and the benzyl group in a this compound-derived ligand would be instrumental in achieving high levels of enantioselectivity.

For example, in a hypothetical asymmetric hydrogenation, the substrate would coordinate to the metal center of the chiral catalyst. The steric interactions between the substrate and the chiral ligand would favor one orientation of the substrate, leading to the delivery of hydrogen to a specific face of the double bond and the preferential formation of one enantiomer of the product.

Role in Metal-Catalyzed Organic Transformations

Beyond enantioselective synthesis, chiral ligands and catalysts derived from resorcinol analogs can play a crucial role in a broader range of metal-catalyzed organic transformations where stereocontrol is important. These transformations are fundamental to the construction of complex organic molecules.

The resorcinol scaffold can be modified to create ligands with specific electronic and steric properties that can influence the outcome of a catalytic reaction in several ways:

Activity: The electronic nature of the ligand can affect the electron density at the metal center, thereby influencing the rate of the catalytic cycle.

Selectivity: The steric bulk of the ligand can control the regioselectivity and stereoselectivity of the reaction.

Stability: The chelation of the ligand to the metal center can enhance the stability of the catalyst, leading to higher turnover numbers and a more robust catalytic system.

Examples of Metal-Catalyzed Reactions with Potential for Resorcinol-Based Ligands:

| Metal Catalyst | Reaction Type | Role of the Ligand |

| Palladium | Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Stabilize the active palladium species and influence the rate of oxidative addition and reductive elimination. |

| Rhodium | Hydroformylation | Control the regioselectivity (linear vs. branched aldehyde) and enantioselectivity. |

| Ruthenium | Olefin Metathesis | Tune the activity and stability of the ruthenium catalyst. |

| Copper | C-H Functionalization | Promote and control the stereoselectivity of the functionalization of unactivated C-H bonds. mdpi.com |

The development of new chiral ligands is a continuous effort in the field of catalysis. The exploration of underutilized scaffolds, such as substituted resorcinols, is crucial for discovering novel catalysts with improved performance and for expanding the scope of asymmetric transformations. While the direct application of this compound in catalysis is yet to be fully realized, the foundational principles of catalyst design suggest that it and its analogs represent a promising class of compounds for future research and development in this vital area of chemistry.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 2,6-Dibromo-4-benzylresorcinol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would provide a complete picture of the molecular framework.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum is expected to show distinct signals for the aromatic protons on both the resorcinol (B1680541) and benzyl (B1604629) rings, the methylene (B1212753) (-CH₂-) protons of the benzyl group, and the hydroxyl (-OH) protons. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would indicate the number of adjacent protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, bonded to an electronegative atom).

| Expected ¹H NMR Data for this compound | |

| Chemical Shift (δ) Range (ppm) | Assignment |

| 7.20 - 7.40 | Aromatic protons (benzyl ring) |

| 6.80 - 7.00 | Aromatic proton (resorcinol ring) |

| 5.00 - 5.50 | Hydroxyl protons |

| 3.90 - 4.10 | Methylene protons (-CH₂-) |

| Expected ¹³C NMR Data for this compound | |

| Chemical Shift (δ) Range (ppm) | Assignment |

| 150 - 155 | Aromatic carbons (C-OH) |

| 135 - 140 | Aromatic carbons (quaternary, benzyl) |

| 125 - 130 | Aromatic carbons (benzyl ring) |

| 110 - 120 | Aromatic carbons (resorcinol ring) |

| 100 - 105 | Aromatic carbons (C-Br) |

| 35 - 40 | Methylene carbon (-CH₂-) |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₃H₁₀Br₂O₂), HRMS would provide a highly precise mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two bromine atoms, with the distinctive M, M+2, and M+4 peaks in an approximate 1:2:1 ratio.

| HRMS Data for this compound | |

| Molecular Formula | C₁₃H₁₀Br₂O₂ |

| Calculated Monoisotopic Mass | 355.9098 u |

| Expected m/z | [M+H]⁺, [M-H]⁻, or M⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic rings, and C-Br stretching.

| Expected IR Absorption Bands for this compound | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3200 - 3500 | O-H (hydroxyl) stretching |

| 3000 - 3100 | Aromatic C-H stretching |

| 2850 - 2960 | Aliphatic C-H stretching |

| 1450 - 1600 | Aromatic C=C stretching |

| 550 - 650 | C-Br stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds with conjugated systems. The UV-Vis spectrum of this compound would show absorption maxima (λmax) in the UV region, characteristic of the substituted benzene (B151609) rings.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), would be suitable. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is determined by the relative area of the peak corresponding to the compound in the chromatogram.

| Typical HPLC Parameters for this compound | |

| Stationary Phase | C18 silica (B1680970) gel |

| Mobile Phase | Gradient of water and acetonitrile/methanol |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Expected Outcome | A single major peak indicating high purity |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility. GC-MS analysis would provide a retention time for the compound and a mass spectrum of the eluting peak. The mass spectrum would show the molecular ion and characteristic fragmentation patterns, which can be used for identification. The fragmentation would likely involve the cleavage of the benzyl group and the loss of bromine atoms.

| Expected GC-MS Fragmentation for this compound | |

| m/z Value | Possible Fragment |

| 356 (isotopic pattern) | Molecular ion [C₁₃H₁₀Br₂O₂]⁺ |

| 277 | [M - Br]⁺ |

| 265 | [M - C₇H₇]⁺ (loss of benzyl) |

| 91 | [C₇H₇]⁺ (benzyl cation) |

Crystallographic Studies for Solid-State Structural Analysis

As of the latest available data, there are no published crystallographic studies specifically for this compound. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and other solid-state structural parameters are not available. Such studies, typically employing single-crystal X-ray diffraction, would be essential to definitively determine the three-dimensional arrangement of the atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For illustrative purposes, a hypothetical data table for crystallographic data is presented below. It is important to note that the values in this table are placeholders and not based on experimental results for this compound.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1577.5 |

| Z | 4 |

Advanced Techniques for Mechanistic Study in Reaction Monitoring

Information regarding the application of advanced techniques for the mechanistic study of reactions involving this compound is scarce in the current body of scientific literature. Methodologies such as in-situ spectroscopy (e.g., ReactIR, Raman), stopped-flow kinetics, and computational modeling are powerful tools for elucidating reaction pathways, identifying intermediates, and determining kinetic parameters. However, their specific application to the synthesis or reactions of this compound has not been documented.

Future research in this area would be valuable for understanding the formation and reactivity of this compound, potentially enabling optimization of its synthesis and application. A detailed mechanistic study could provide insights into the electronic and steric effects of the bromine and benzyl substituents on the resorcinol core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.